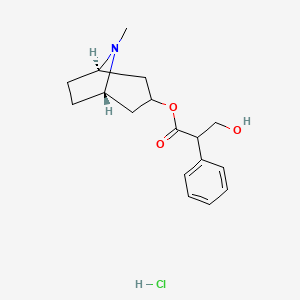
Atropine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 3(S)-endo isomer of atropine.
科学的研究の応用
Clinical Applications
Atropine hydrochloride has several established medical applications, including:
- Pupil Dilation : Atropine is commonly used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic purposes or surgical procedures. It works by blocking the action of acetylcholine on muscarinic receptors in the iris sphincter muscle .
- Treatment of Bradycardia : In emergency medicine, atropine is administered to treat symptomatic bradycardia by increasing heart rate through competitive inhibition of vagal effects on the heart .
- Anticholinergic Poisoning : Atropine is crucial in treating poisoning from organophosphates and other muscarinic agents. It alleviates symptoms such as excessive salivation, bronchial secretions, and gastrointestinal hypermotility by blocking muscarinic receptors .
- Management of Myopia : Recent studies have highlighted atropine's efficacy in controlling myopia progression in children. Low concentrations (0.01% to 0.05%) have shown significant effectiveness with fewer side effects compared to higher concentrations .
Pharmacological Mechanism
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors, effectively blocking the action of acetylcholine. This mechanism underlies its various therapeutic effects:
- Antimuscarinic Effects : By inhibiting muscarinic receptors, atropine reduces secretions in salivary glands and respiratory tracts, making it useful in pre-anesthetic medication to minimize salivation .
- Cardiac Effects : Atropine's ability to block vagal influences on the heart results in increased heart rate and improved cardiac output, which is critical in cases of bradycardia .
Recent Research Findings
Recent studies have provided valuable insights into the applications and efficacy of this compound:
A. Myopia Control Trials
- ATOM Studies : The "Atropine for the Treatment of Childhood Myopia" (ATOM) trials demonstrated that 1% atropine significantly reduced myopia progression compared to placebo over two years . The ATOM 2 study further explored lower concentrations (0.01% and 0.5%), indicating that even lower doses could be effective with improved side effect profiles .
- MOSAIC Study : This randomized controlled trial examined unpreserved 0.01% atropine's safety and efficacy in a predominantly White population, contributing to understanding its long-term effects and potential rebound phenomena after treatment cessation .
B. Case Studies on Toxicity
- Intranasal Administration Error : A case report described a child who experienced severe anticholinergic toxicity after mistakenly receiving intranasal atropine instead of a nasal decongestant. The child presented with seizures and required intensive care but ultimately recovered after appropriate treatment .
- Diphenoxylate-Atropine Poisoning : Another case involved a child who ingested diphenoxylate-atropine tablets, leading to respiratory arrest and requiring emergency interventions such as gastric lavage and naloxone administration .
Data Table: Summary of Clinical Applications
化学反応の分析
Thermal Decomposition
Atropine degrades under elevated temperatures, particularly in GC-MS inlets :
Pathways
-
Ester Cleavage : At 250°C, the ester bond breaks, releasing tropine and tropic acid.
-
Water Elimination : Dehydration forms cyclic byproducts.
Solvent Impact
Degradation is pronounced in methanol compared to ethyl acetate, with 90% decomposition at 275°C .
Hydrolysis Reactions
Atropine undergoes hydrolysis in aqueous-alcoholic solutions, reverting to tropine and tropic acid :
Atropine+H2O→Tropine+Tropic Acid
This reaction is pH-dependent, accelerating under alkaline conditions.
Chemical Incompatibilities
Atropine hydrochloride reacts with several agents, forming precipitates or haze :
| Incompatible Substance | Reaction Outcome |
|---|---|
| Thiopental Sodium | White precipitate (immediate) |
| Pentobarbital Sodium | Haze formation (within 24 hours) |
| Cimetidine | Precipitation (immediate) |
These interactions necessitate cautious co-formulation in clinical settings.
Analytical Reactions
Quantitative Assays
-
Titration : 0.1 N perchloric acid in glacial acetic acid quantifies atropine, with 1 mL equivalent to 67.68 mg .
-
LC-MS/MS : Linear range of 5–5000 ng/mL (R² > 0.999) ensures precise quantification .
Stability Testing
Diluted atropine eye drops (0.01%) remain chemically stable for six months under refrigeration, retaining >98% potency .
特性
CAS番号 |
33952-38-4 |
|---|---|
分子式 |
C17H24ClNO3 |
分子量 |
325.8 g/mol |
IUPAC名 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChIキー |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
33952-38-4 5934-50-9 |
ピクトグラム |
Acute Toxic |
同義語 |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















